Bis(1-naphthyl)carbonate
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Overview
Description
Dinaphthalen-1-yl carbonate is a heterocyclic organic compound with the molecular formula C21H14O3 and a molecular weight of 314.334 g/mol . It is also known by other names such as di-1-naphthyl carbonate, carbonic acid di-1-naphthyl ester, and bisnaphthyl carbonate . This compound is characterized by its unique structure, which includes two naphthalene rings connected by a carbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinaphthalen-1-yl carbonate can be synthesized through the reaction of naphthol with phosgene in the presence of a base. The reaction typically involves the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of dinaphthalen-1-yl carbonate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the handling of phosgene in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
Dinaphthalen-1-yl carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert dinaphthalen-1-yl carbonate to naphthols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Dinaphthalen-1-yl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of dinaphthalen-1-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to the inhibition of certain metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Di-2-naphthyl carbonate
- Bisphenol A carbonate
- Diphenyl carbonate
Uniqueness
Dinaphthalen-1-yl carbonate is unique due to its dual naphthalene ring structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
3159-41-9 |
---|---|
Molecular Formula |
C21H14O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
dinaphthalen-1-yl carbonate |
InChI |
InChI=1S/C21H14O3/c22-21(23-19-13-5-9-15-7-1-3-11-17(15)19)24-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
ZQUZPFYNEARCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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